molecular formula C9H13NOS B14131427 2-Methoxy-3-(propylthio)pyridine CAS No. 219715-35-2

2-Methoxy-3-(propylthio)pyridine

Cat. No.: B14131427
CAS No.: 219715-35-2
M. Wt: 183.27 g/mol
InChI Key: JVWPNMFGBPGPFM-UHFFFAOYSA-N
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Description

2-Methoxy-3-(propylthio)pyridine is an organic compound with the molecular formula C9H13NOS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group at the second position and a propylthio group at the third position on the pyridine ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(propylthio)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with propylthiol in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach minimizes the need for large batch reactors and can improve the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(propylthio)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and propylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or THF under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-3-(propylthio)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(propylthio)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Lacks the propylthio group, making it less hydrophobic and potentially less active in certain biological assays.

    3-Propylthiopyridine: Lacks the methoxy group, which may affect its solubility and reactivity.

    2-Methoxy-4-(propylthio)pyridine: Similar structure but with the propylthio group at the fourth position, which can lead to different chemical and biological properties.

Uniqueness

2-Methoxy-3-(propylthio)pyridine is unique due to the specific positioning of the methoxy and propylthio groups on the pyridine ring. This unique arrangement can influence its chemical reactivity, solubility, and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

219715-35-2

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2-methoxy-3-propylsulfanylpyridine

InChI

InChI=1S/C9H13NOS/c1-3-7-12-8-5-4-6-10-9(8)11-2/h4-6H,3,7H2,1-2H3

InChI Key

JVWPNMFGBPGPFM-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(N=CC=C1)OC

Origin of Product

United States

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